molecular formula C21H19N3O6 B2713263 ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate CAS No. 863612-58-2

ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

Cat. No. B2713263
CAS RN: 863612-58-2
M. Wt: 409.398
InChI Key: BWTCSMBWCLQQLT-UHFFFAOYSA-N
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Description

The compound “ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate” is a chemical compound with the linear formula C24H29NO5 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C24H29NO5 . The molecular weight of the compound is 411.502 .

Scientific Research Applications

Anticancer Potential

The title compound exhibits cytotoxic activity against breast cancer cells through ERα inhibition. Molecular docking studies reveal a more negative binding free energy compared to tamoxifen, suggesting its potential as an anticancer agent candidate .

Organic Light Emitting Diodes (OLEDs) and Solar Cells (OSCs)

Theoretical investigations demonstrate that complexes of this compound with Pt2+, Pd2+, Ni2+, Ir3+, Rh3+, and Zn2+ enhance OLED and OSC properties. These studies explore its charge transport and luminescence characteristics .

Plant Hormone Research

Indole derivatives play a crucial role in plant biology. Although not directly related to this compound, understanding its structural features may contribute to insights into plant hormone pathways, including indole-3-acetic acid .

UV Filters in Cosmetics

While not explicitly studied for this compound, related benzoates are used as UV filters in sunscreens and cosmetics. Investigating its photoprotective properties could be valuable .

Electroactive Conducting Copolymers

Ethyl 4-aminobenzoate can form an electroactive conducting copolymer with o-anisidine. This property has potential applications in materials science and electronics .

Schiff Base Synthesis

By reacting ethyl 4-aminobenzoate with 2-hydroxy-4-methoxybenzaldehyde, a Schiff base—ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate—can be synthesized. Schiff bases have diverse applications in coordination chemistry and catalysis .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

Research into similar compounds has shown potential in the field of cancer treatment. For example, a study on a new hybrid compound of chalcone-salicylate showed promising results in in silico studies for its cytotoxic activity against breast cancer . This suggests that there may be potential for future research into the compound “ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate” and its analogs in the field of cancer treatment.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate involves the reaction of 3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a deprotecting agent such as trifluoroacetic acid (TFA) to remove the protecting group and obtain the final product.", "Starting Materials": [ "3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid", "ethyl 4-aminobenzoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid (1.0 equiv) and ethyl 4-aminobenzoate (1.2 equiv) in dry dichloromethane (DCM).", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v) and stir at room temperature for 2 hours.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate as a white solid." ] }

CAS RN

863612-58-2

Molecular Formula

C21H19N3O6

Molecular Weight

409.398

IUPAC Name

ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19N3O6/c1-3-30-20(27)13-7-9-14(10-8-13)23-18(25)17-12-22-21(28)24(19(17)26)15-5-4-6-16(11-15)29-2/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25)

InChI Key

BWTCSMBWCLQQLT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC

solubility

not available

Origin of Product

United States

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